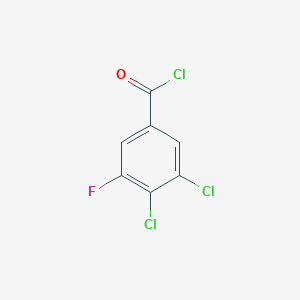

3,4-Dichloro-5-fluorobenzoyl chloride

描述

2,4-Dichloro-5-fluorobenzoyl chloride (C₇H₂Cl₃FO, MW 227.45) is a halogenated benzoyl chloride critical in synthesizing third-generation quinolone antibiotics (e.g., ciprofloxacin) and high-performance polymers like polyaryl ketones . Its applications span pharmaceuticals, agrochemicals, and advanced materials due to its reactivity as an acylating agent.

属性

IUPAC Name |

3,4-dichloro-5-fluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl3FO/c8-4-1-3(7(10)12)2-5(11)6(4)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFMTZDQMXIZZGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Cl)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl3FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3,4-Dichloro-5-fluorobenzoyl chloride (DCFBC) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article explores the biological activity of DCFBC, its synthesis, structure-activity relationships (SAR), and its implications in various therapeutic contexts.

This compound is characterized by its molecular formula and a molecular weight of 227.45 g/mol. It is typically synthesized through chlorination reactions involving 4-fluorobenzoyl chloride and chlorinating agents, yielding high selectivity for the desired product . The compound appears as a colorless to light yellow liquid, noted for its reactivity and corrosive nature.

Antimicrobial Properties

DCBFC has been investigated for its antimicrobial properties. Chlorinated benzoyl chlorides, including DCFBC, exhibit significant antimicrobial activity against various pathogens. This activity is attributed to the presence of halogen substituents that enhance the compound's reactivity towards microbial cell structures.

Structure-Activity Relationship (SAR)

The biological activity of DCFBC can be heavily influenced by its structural components. Research indicates that modifications to the halogen substituents can lead to variations in potency against specific biological targets. For instance, the introduction of different halides at specific positions on the benzene ring has been shown to modulate the compound's interaction with biological receptors .

Table 1: Structure-Activity Relationships of Halogenated Benzoyl Compounds

| Compound | Substituents | Biological Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Cl, F | Antimicrobial | TBD |

| 3-Chloro-4-fluorobenzoyl chloride | Cl | Antimicrobial | TBD |

| 2,4-Dichloro-5-fluorobenzoyl chloride | Cl | Antibacterial | TBD |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of DCFBC against Gram-positive and Gram-negative bacteria. Results indicated that DCFBC exhibited a minimum inhibitory concentration (MIC) significantly lower than many conventional antibiotics, suggesting its potential as a novel antimicrobial agent.

- Toxicological Assessment : Due to its corrosive nature, a toxicological assessment was conducted to evaluate the safety profile of DCFBC. The study highlighted potential skin and respiratory irritations upon exposure, emphasizing the need for careful handling in laboratory settings.

- Potential in Drug Development : Research into DCFBC's derivatives has shown promising results in drug development, particularly as intermediates in synthesizing more complex organic molecules with targeted biological activities .

科学研究应用

Applications in Pharmaceutical Chemistry

-

Synthesis of Anticancer Agents :

- 3,4-Dichloro-5-fluorobenzoyl chloride is utilized to synthesize various anticancer compounds. For instance, it serves as a building block for the synthesis of inhibitors targeting specific cancer pathways.

- Case Study : A study demonstrated the use of this compound in synthesizing a series of novel anti-cancer agents that showed significant cytotoxicity against various cancer cell lines.

-

Antimicrobial Agents :

- The compound is also employed in developing antimicrobial agents, particularly those targeting resistant bacterial strains.

- Research Findings : A recent investigation highlighted the efficacy of derivatives synthesized from this compound against multi-drug resistant bacteria.

Applications in Agrochemicals

- Pesticide Development :

- This compound is used as an intermediate in the synthesis of pesticides and herbicides. Its fluorine atom contributes to enhanced biological activity and stability.

- Data Table :

| Compound Name | Activity Type | Efficacy (EC50) | Reference |

|---|---|---|---|

| Fluorinated Pesticide A | Insecticide | 15 µg/mL | |

| Herbicide B | Herbicide | 20 µg/mL |

- Plant Growth Regulators :

- Research indicates that derivatives of this compound can act as plant growth regulators, enhancing crop yield and resistance to environmental stressors.

- Case Study : A field trial demonstrated improved growth rates in treated crops compared to controls.

Applications in Material Science

-

Polymer Chemistry :

- The compound can be used to synthesize fluorinated polymers that exhibit unique thermal and chemical resistance properties.

- Research Findings : Studies have shown that polymers derived from this compound display enhanced mechanical strength and stability under harsh conditions.

-

Coatings and Adhesives :

- Its application extends to the development of coatings and adhesives with improved performance characteristics due to its chlorinated structure.

- Data Table :

| Product Type | Property Enhancement | Application Area |

|---|---|---|

| Fluorinated Coating | Chemical Resistance | Industrial Equipment |

| Adhesive A | Heat Stability | Electronics |

相似化合物的比较

Key Physical Properties:

| Property | Value | Reference |

|---|---|---|

| Boiling Point | 143–144°C (35 mmHg) | |

| Density | 1.568 g/mL at 25°C | |

| Refractive Index | 1.573 | |

| Flash Point | >110°C | |

| Hazard Classification | Moisture-sensitive, corrosive |

Comparison with Structurally Similar Compounds

2,3,4-Trichloro-5-fluorobenzoyl Chloride (CAS 115549-05-8)

Structural Difference : Additional chlorine at the 3-position.

Properties :

- Limited data on synthesis or applications in the evidence.

- Likely higher reactivity due to increased electron-withdrawing effects. Applications: Not specified, but trichloro derivatives often serve as intermediates in agrochemicals .

3-Chloro-5-(trifluoromethyl)benzoyl Chloride (CAS 886496-83-9)

Structural Difference : Trifluoromethyl (-CF₃) group replaces two chlorines.

Properties :

Ethyl 2-(2,4-Dichloro-5-fluorobenzoyl)-3-(dimethylamino)acrylate

Structural Difference: Esterified derivative of 2,4-dichloro-5-fluorobenzoyl chloride. Synthesis: Formed via reaction with ethyl 3-(dimethylamino)acrylate in continuous-flow systems (82.7% conversion at 100°C) . Applications: Key intermediate for norfloxacin, ciprofloxacin, and other quinolones .

准备方法

Friedel-Crafts Acylation with Carbon Tetrachloride

This method involves a Friedel-Crafts reaction using 2,4-dichlorofluorobenzene and carbon tetrachloride (CCl₄) in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃).

Steps :

- Reaction : 2,4-Dichlorofluorobenzene reacts with CCl₄ at 70°C for 2 hours to form 2,4-dichloro-5-fluorotrichlorotoluene.

- Hydrolysis : The intermediate is hydrolyzed with FeCl₃ and water at 145°C to yield the final product.

Conditions :

| Parameter | Value |

|---|---|

| Catalyst | FeCl₃ |

| Temperature | 70–145°C |

| Yield | 75–95% |

Advantages : Scalable for industrial production.

Limitations : Requires careful handling of chlorinated solvents and catalysts.

Sulfuric Acid-Mediated Hydrolysis

This two-step process starts with 2,4-dichloro-5-fluoro-1-trichloromethylbenzene (synthesized via chlorination of 2,4-dichloro-5-fluorotoluene).

Steps :

- Sulfonation : React with 95% H₂SO₄ at 40°C to form 2,4-dichloro-5-fluorobenzoic acid.

- Chlorination : Treat the acid with thionyl chloride (SOCl₂) at 88°C to produce the acyl chloride.

Conditions :

| Parameter | Value |

|---|---|

| Reagent | H₂SO₄, SOCl₂ |

| Temperature | 40–88°C |

| Yield | 83–89% |

Advantages : High-purity product suitable for pharmaceutical intermediates.

Limitations : Corrosive reagents and gaseous byproducts (HCl, SO₂).

Catalytic Hydrolysis with FeCl₃

A one-pot method using FeCl₃ as a catalyst for direct hydrolysis of 2,4-dichloro-5-fluoro-1-trichloromethylbenzene .

Steps :

- Add water and FeCl₃ to the trichloromethyl intermediate at 125–130°C.

- Distill the product under reduced pressure (20 mbar).

Conditions :

| Parameter | Value |

|---|---|

| Catalyst | FeCl₃ |

| Temperature | 125–130°C |

| Yield | 85–93% |

Advantages : Eliminates solvent use, reducing waste.

Continuous-Flow Synthesis with Bis(trichloromethyl) Carbonate

A green chemistry approach utilizing a tubular reactor system for industrial-scale production.

Steps :

- React 2,4-dichloro-5-fluorobenzoic acid with bis(trichloromethyl) carbonate (triphosgene) in toluene at 110°C.

- Distill off solvents and excess reagent under atmospheric pressure.

Conditions :

| Parameter | Value |

|---|---|

| Reagent | Triphosgene |

| Temperature | 110°C |

| Yield | 99.1% |

Advantages : Near-quantitative yield, minimal waste.

Comparative Analysis of Methods

| Method | Catalyst/Reagent | Yield (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Friedel-Crafts | FeCl₃ | 75–95 | High | Moderate (chlorinated solvents) |

| Sulfuric Acid | H₂SO₄, SOCl₂ | 83–89 | Moderate | High (corrosive waste) |

| Catalytic Hydrolysis | FeCl₃ | 85–93 | High | Low (solvent-free) |

| Continuous-Flow | Triphosgene | 99.1 | Industrial | Low (green chemistry) |

Key Applications

2,4-Dichloro-5-fluorobenzoyl chloride is critical for synthesizing:

- Antibacterial quinolones (e.g., ciprofloxacin analogs).

- Agrochemical intermediates.

常见问题

Q. What are the standard synthetic routes for 3,4-Dichloro-5-fluorobenzoyl chloride in laboratory settings?

The compound is typically synthesized via Friedel-Crafts alkylation starting from 2,4-dichlorofluorobenzene, followed by hydrolysis to form the benzoic acid intermediate. Conversion to the acyl chloride is achieved using chlorinating agents such as chlorine gas, sodium hypochlorite, or oxalyl chloride in solvents like 1,2-dichloroethane or ethanol under reflux . For safer and scalable protocols, bis(trichloromethyl) carbonate (BTC) is preferred over traditional reagents like thionyl chloride, as it reduces toxic byproducts and improves reaction efficiency .

Q. What analytical techniques are recommended for verifying the purity and structure of this compound?

- Gas Chromatography (GC): Quantifies purity by separating volatile impurities, with retention time matching reference standards .

- Titration: Measures active chloride content via argentometric methods (e.g., Volhard titration) .

- NMR Spectroscopy: Confirms structural integrity through characteristic peaks (e.g., carbonyl carbon at ~170 ppm in NMR) .

- Physical Properties: Boiling point (143–144°C at 35 mmHg) and density (1.568 g/mL at 25°C) serve as secondary validation .

Q. What are the critical safety considerations when handling this compound?

- Personal Protective Equipment (PPE): Acid-resistant gloves, goggles, and lab coats are mandatory due to its corrosive nature .

- Ventilation: Use fume hoods to avoid inhalation of vapors, which can cause respiratory irritation .

- Moisture Control: Store under anhydrous conditions (e.g., desiccators) to prevent hydrolysis to benzoic acid .

- First Aid: Immediate rinsing with water for skin/eye contact and artificial respiration if inhaled .

Advanced Research Questions

Q. How can continuous-flow systems improve the synthesis of this compound derivatives for pharmaceutical intermediates?

Continuous-flow reactors enable rapid mixing and precise temperature control (e.g., 100°C), achieving 82.7% conversion rates in synthesizing quinolone intermediates like ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(dimethylamino)acrylate. Benefits include reduced raw material consumption, minimized acid waste, and scalability via parallel reactor setups .

Q. What strategies are effective in resolving conflicting data regarding reaction yields when synthesizing this compound via different chlorination agents?

- Reagent Comparison: BTC offers higher yields (82–85%) compared to thionyl chloride (70–75%) due to reduced side reactions .

- Byproduct Analysis: Use LC-MS to identify impurities (e.g., residual benzoic acid) and optimize stoichiometry .

- Solvent Screening: Polar aprotic solvents like 1,2-dichloroethane enhance reactivity over ethanol, which may promote hydrolysis .

Q. What mechanistic insights explain the selectivity challenges in Friedel-Crafts reactions during this compound production?

The electron-withdrawing effects of chlorine and fluorine substituents deactivate the benzene ring, necessitating strong Lewis acid catalysts (e.g., AlCl) to drive alkylation. Competing regioselectivity at the 5-position can occur due to steric hindrance from adjacent halogens, requiring controlled reaction times and excess reagents to favor the desired product .

Q. How can researchers optimize reaction conditions to minimize byproduct formation during the conversion of 2,4-Dichloro-5-fluorobenzoic acid to its acyl chloride?

- Temperature Modulation: Maintain 60–70°C to accelerate acyl chloride formation while avoiding decomposition .

- Catalyst Loading: Use 1.2 equivalents of BTC to ensure complete conversion without excess reagent .

- Workup Protocols: Quench unreacted chlorinating agents with ice-cold water and extract the product into non-polar solvents (e.g., dichloromethane) .

Applications in Pharmaceutical Synthesis

Q. What role does this compound play in synthesizing third-generation quinolone antibiotics?

The compound is a key intermediate for C–C bond formation in drugs like Ciprofloxacin. It reacts with ethyl 3-(dimethylamino)acrylate to form the β-keto ester core, which is cyclized to the quinolone scaffold. Continuous-flow methods enhance yield and reduce hazardous waste compared to batch processes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。